1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid
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Overview
Description
1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(Hydroxymethyl)-2-ethylcyclopropane-1-carboxylic acid
- 1-(Hydroxymethyl)-2-propylcyclopropane-1-carboxylic acid
Comparison: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets compared to its methyl, ethyl, and propyl analogs.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)6-3-8(6,4-9)7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
GBWQAOBUEBJFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC1(CO)C(=O)O |
Origin of Product |
United States |
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